molecular formula C17H17NO2 B14723828 (E)-3-(4-dimethylaminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

(E)-3-(4-dimethylaminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14723828
M. Wt: 267.32 g/mol
InChI Key: BJWJZTDHDARRCW-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyphenyl group through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both dimethylamino and hydroxy groups on the phenyl rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(19)11-7-14/h3-12,19H,1-2H3/b12-5+

InChI Key

BJWJZTDHDARRCW-LFYBBSHMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.